N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid

Description

BenchChem offers high-quality N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

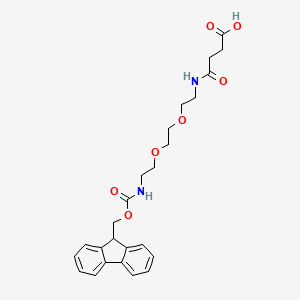

4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c28-23(9-10-24(29)30)26-11-13-32-15-16-33-14-12-27-25(31)34-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,26,28)(H,27,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIGBISTJOKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCNC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373284 |

Source

|

| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613245-91-3 |

Source

|

| Record name | N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: A Versatile Tool in Bioconjugation and Drug Development

This technical guide provides a comprehensive overview of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its core structural features, physicochemical properties, and its pivotal role in advancing modern therapeutics through enhanced solubility, stability, and targeted delivery. This document will further provide field-proven insights and detailed experimental protocols for its application and characterization, ensuring scientific integrity and reproducibility.

Unveiling the Molecular Architecture and Properties

N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, often referred to by its synonyms such as Fmoc-NH-PEG2-succinamic acid, is a meticulously designed molecule that bridges the gap between various entities in complex bioconjugates.[1] Its structure is a testament to rational chemical design, incorporating three key functional domains: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2]

Structural Breakdown

The unique architecture of this linker is central to its versatility.[1][3] The Fmoc group provides a temporary shield for the primary amine, which is crucial for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[3][4] The hydrophilic PEG spacer, consisting of two ethylene glycol units, imparts favorable solubility characteristics in aqueous environments and reduces steric hindrance between conjugated molecules.[2][3][5] Finally, the terminal carboxylic acid offers a reactive handle for covalent attachment to amine-containing molecules, forming stable amide bonds.[2]

Caption: Chemical structure of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this linker is paramount for its effective application. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀N₂O₇ | [1][6][7][8] |

| Molecular Weight | 470.52 g/mol | [1][6][7][8] |

| CAS Number | 613245-91-3 | [1][6][7][8][9] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The presence of the PEG motif significantly enhances the hydrophilicity of the molecule, which in turn improves the solubility and bioavailability of the resulting conjugates.[1][3][5]

Core Applications in Research and Development

The unique trifunctional nature of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid underpins its widespread use in several cutting-edge areas of biomedical research.

Peptide Synthesis and Modification

In the realm of peptide science, this linker serves as a valuable building block in solid-phase peptide synthesis (SPPS).[3][4] The Fmoc group allows for its seamless integration into standard Fmoc-based SPPS protocols.[5] Its incorporation into a peptide sequence can introduce a flexible, hydrophilic spacer, which can be beneficial for mimicking or replacing flexible domains in proteins, improving solubility, or reducing aggregation.[5][10]

Drug Delivery and Development

A significant application of this linker lies in the field of drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11][12][13]

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker tethers a potent cytotoxic drug to a monoclonal antibody.[11][] The PEG component of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid enhances the overall hydrophilicity of the ADC, which can mitigate aggregation issues and improve its pharmacokinetic profile.[][15]

-

PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11][12] This linker can be employed to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG spacer providing the necessary length and flexibility for the formation of a productive ternary complex.[11][16]

Caption: Key applications of the linker in synthesis and therapeutic development.

Experimental Protocols: A Practical Guide

To ensure the successful application of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, adherence to validated experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for its use in peptide synthesis and for its analytical characterization.

Protocol for Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating the linker.

Materials:

-

Fmoc-protected amino acids

-

N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[17]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[18][19]

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.[18]

-

Coupling of the Linker:

-

Dissolve 3 equivalents of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.[19]

-

Add the activation mixture to the deprotected resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[20]

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-amino acid to be added to the peptide chain.

-

Final Deprotection and Cleavage:

-

Peptide Precipitation and Purification:

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized conjugate.

RP-HPLC is the standard method for assessing the purity of the final product.[20]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[20]

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group if present).[20][21]

Mass spectrometry is used to confirm the molecular weight of the final conjugate, verifying its identity.

Sample Preparation for ESI-MS:

-

Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

Data Analysis:

-

The resulting mass spectrum will show a series of multiply charged ions.

-

Deconvolution of this series will yield the accurate molecular mass of the PEGylated peptide.[22][23] The presence of the PEG linker will result in a characteristic mass shift compared to the unconjugated peptide.

¹H NMR spectroscopy can provide detailed structural information about the conjugate.[24]

Sample Preparation for ¹H NMR:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

Expected Spectral Features:

-

The characteristic signals of the Fmoc group (if present) will appear in the aromatic region (~7.3-7.9 ppm).[25]

-

The ethylene glycol protons of the PEG spacer will typically appear as a sharp singlet or multiplet around 3.5-3.7 ppm.[25][26]

-

The signals corresponding to the amino acid residues of the peptide will also be present.

Caption: A typical analytical workflow for characterizing the final conjugate.

Conclusion

N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-defined structure, incorporating a cleavable protecting group, a hydrophilic spacer, and a reactive handle, makes it an ideal linker for a wide range of applications, from peptide synthesis to the development of sophisticated drug delivery systems like ADCs and PROTACs. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable molecule in their scientific endeavors.

References

-

Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]

-

SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]

-

Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1986). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 371, 295-304. [Link]

-

Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567-577. [Link]

-

Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid. PubChem. [Link]

-

Kuballa, T., Rzeppa, S., & Schmidt, T. (2012). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 403(7), 2099-2108. [Link]

-

Cambridge Bioscience. Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express. [Link]

-

Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. [Link]

-

Lu, Y. A., Felix, A. M., & Heimer, E. P. (1995). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Peptide Research, 8(3), 160-166. [Link]

-

Saccani, G., Gherardi, S., Cirlini, M., & Caligiani, A. (2011). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of AOAC International, 94(3), 904-910. [Link]

-

Angene. N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of mPEG-PEG, PEG-Phe-Fmoc, BMPS-Phe-PEG-Chol, and.... [Link]

-

Omizzolo, M. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Reipa, V., & DeRose, P. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Polymers, 15(3), 512. [Link]

-

An, Y., & Harth, E. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Bioconjugate Chemistry, 27(5), 1307-1313. [Link]

-

Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41853-41859. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid | C25H30N2O7 | CID 2756180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 613245-91-3 CAS MSDS (N-(FMOC-8-AMINO-3,6-DIOXA-OCTYL)-SUCCINAMIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid|CAS 613245-91-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 10. peptide.com [peptide.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express [bioscience.co.uk]

- 15. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 16. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]

- 17. biomatik.com [biomatik.com]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. chempep.com [chempep.com]

- 20. benchchem.com [benchchem.com]

- 21. academic.oup.com [academic.oup.com]

- 22. enovatia.com [enovatia.com]

- 23. sciex.com [sciex.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-PEG Linkers

Abstract

In the landscape of advanced chemical synthesis and drug development, linker technologies are pivotal in dictating the efficacy, stability, and pharmacokinetic profiles of complex biomolecules.[1] The strategic conjugation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group with polyethylene glycol (PEG) chains has given rise to a versatile class of linkers, critical in solid-phase peptide synthesis (SPPS), antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a comprehensive exploration of the core physicochemical properties of Fmoc-PEG linkers, delving into their structure, solubility, reactivity, and the profound impact these characteristics have on their application. We will synthesize field-proven insights with detailed experimental protocols and data to provide a self-validating framework for researchers, scientists, and drug development professionals.

The Architectural Synergy: Deconstructing the Fmoc-PEG Linker

An Fmoc-PEG linker is a heterobifunctional molecule designed for controlled, sequential chemical modifications. Its architecture is a deliberate fusion of two distinct chemical entities: the base-labile Fmoc protecting group and the versatile PEG spacer .[2][4]

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This temporary protecting group is the cornerstone of the most common strategy in solid-phase peptide synthesis (SPPS).[5][6] Its defining characteristic is its stability in acidic and neutral conditions but facile cleavage under mild basic conditions, typically with piperidine.[5][7] This orthogonality allows for the selective deprotection of an N-terminal amine without disturbing acid-labile side-chain protecting groups or the resin linkage.[5][8]

-

The Polyethylene Glycol (PEG) Spacer: The PEG component is a synthetic polyether polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[9] Its inclusion is a strategic choice to modulate the physicochemical properties of the final conjugate. The primary benefits imparted by the PEG chain are enhanced aqueous solubility, biocompatibility, reduced immunogenicity, and an increased hydrodynamic radius, which can prolong circulation half-life.[9][10][11]

The synergy between these two components provides a powerful tool: a linker that can be selectively attached and deprotected while simultaneously enhancing the desirable properties of the molecule it modifies.

Caption: Mechanism of Fmoc group deprotection.

Piperidine is the reagent of choice because it not only efficiently deprotects the amine but also acts as a scavenger for the reactive DBF, forming a stable adduct and preventing side reactions. [7][12]The deprotection can often be monitored by UV spectroscopy, as the DBF-piperidine adduct has a strong absorbance. [5]While highly stable to acids, the Fmoc group can also be cleaved thermally at high temperatures (e.g., 120°C in DMSO) without a base. [13] PEG Chain Stability: The polyether backbone of PEG is chemically robust and stable under a wide range of conditions, including those used for peptide synthesis and bioconjugation. [14]This stability ensures the linker maintains its structural integrity throughout multi-step synthetic processes.

Table 1: Physicochemical Properties Summary

| Property | Characteristic | Implication in Drug Development & Synthesis |

| Structure | Fmoc group + PEG spacer + terminal functional group. [3][4] | Provides orthogonal handle for sequential synthesis and modulates conjugate properties. |

| Solubility | High in aqueous and many organic solvents. [9][15] | Prevents aggregation of hydrophobic molecules, improves handling, and enhances bioavailability. [16][17] |

| Molecular Weight | Can be monodisperse (defined MW) or polydisperse (average MW). [18][19] | Monodisperse linkers ensure product homogeneity, critical for therapeutics like ADCs. [14] |

| Reactivity | Fmoc group is base-labile; stable to acid. [5][20] | Enables selective N-terminal deprotection in SPPS without cleaving acid-labile side-chain groups. [5] |

| Immunogenicity | PEG chains are generally non-immunogenic. [9][18] | Reduces the potential for an immune response against the conjugated therapeutic. [21] |

| Pharmacokinetics | PEGylation increases hydrodynamic volume. [10] | Reduces renal clearance, leading to a longer in-vivo half-life of the conjugate. [16][21] |

Characterization and Quality Control: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and properties of an Fmoc-PEG linker and its subsequent conjugates.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is a cornerstone technique for assessing the purity of Fmoc-PEG linkers and their conjugates. []When coupled with mass spectrometry (LC/MS), it becomes a powerful tool for identity confirmation. [][23]

-

Purity Assessment: Reversed-phase HPLC (RP-HPLC) can separate the desired product from starting materials and byproducts.

-

Identity Confirmation: MS provides an accurate mass measurement, confirming the molecular weight of the linker or the final conjugate. For PEGylated molecules, the mass spectrum will often show a characteristic pattern of repeating units, each differing by approximately 44 Da (the mass of an ethylene glycol unit). [23]* Challenges: Characterizing large or polydisperse PEGs by MS can be challenging due to their heterogeneity and the formation of multiple charged species. [23][24]Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum by reducing the charge states, aiding interpretation. [23][24]

Protocol 1: General RP-HPLC-MS Analysis of an Fmoc-PEG-Conjugate

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at 214 nm, 254 nm, and 280 nm. The Fmoc group has a strong absorbance.

-

-

Mass Spectrometry Conditions (ESI-QTOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-2000).

-

Data Analysis: Deconvolute the resulting spectrum to determine the intact mass of the conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a definitive technique for structural elucidation. [25]It provides information about the chemical environment of protons, confirming the presence of both the Fmoc and PEG moieties.

-

Fmoc Group Protons: The aromatic protons of the fluorenyl ring system appear as characteristic signals in the aromatic region of the spectrum (~7.3-7.8 ppm). [26]* PEG Chain Protons: The repeating -CH₂-CH₂-O- units of the PEG chain typically produce a large, sharp singlet at ~3.6 ppm. [25][26]* Molecular Weight Estimation: For monodisperse linkers, the molecular weight can be estimated by comparing the integration of the terminal group protons to the integration of the repeating PEG unit protons. [25][27]It is crucial to correctly assign signals, as ¹³C-coupled ¹H peaks from the repeating units can have integrations comparable to those of the terminal groups in large polymers. [25][27]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

For polydisperse PEG linkers, GPC/SEC is the primary method for determining the average molecular weight (Mw, Mn) and the polydispersity index (PDI). [15][28]The technique separates molecules based on their hydrodynamic size. By combining GPC with other analytical techniques like NMR (GPC-NMR), one can correlate molecular weight information with structural details for a more complete characterization. [28]

Application in Practice: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of Fmoc-PEG linkers is in modifying peptides, either during or after SPPS, to enhance their therapeutic properties. [21][29]An Fmoc-PEG-acid or Fmoc-PEG-NHS ester can be coupled to the N-terminus of a resin-bound peptide.

Caption: Workflow for N-terminal PEGylation during SPPS.

Protocol 2: N-Terminal Peptide PEGylation on Solid Support

This protocol assumes the peptide has been fully synthesized on a resin using a standard Fmoc/tBu strategy. [29][30]

-

Resin Preparation: The peptide-resin is contained within a reaction vessel.

-

Final N-Terminal Deprotection:

-

Add a solution of 20% piperidine in N,N-dimethylformamide (DMF) to the resin. [30][31] * Agitate for 5-10 minutes at room temperature. Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection. [29]3. Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all residual piperidine.

-

-

PEGylation Reaction:

-

Prepare a solution of the Fmoc-PEG-linker (e.g., Fmoc-NH-PEG-COOH, 1.5-2 equivalents) and an activating agent (e.g., HATU, 1.5-2 equivalents) with a base (e.g., DIPEA, 3-4 equivalents) in DMF. [29] * Add this pre-activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. [29]5. Final Wash: Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

-

-

Cleavage and Purification:

-

Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). [5][30] * Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using preparative RP-HPLC.

-

Conclusion and Future Outlook

Fmoc-PEG linkers represent a masterful integration of orthogonal protection chemistry with polymer science, providing an indispensable tool for drug development and bioconjugation. Their core physicochemical properties—predictable reactivity, enhanced solubility, and biocompatibility—allow for the rational design of complex molecules with improved therapeutic profiles. As the demand for sophisticated bioconjugates like ADCs, PROTACs, and long-acting peptides continues to grow, the precise control afforded by well-characterized, monodisperse Fmoc-PEG linkers will become even more critical. Future innovations will likely focus on developing novel PEG architectures and cleavable moieties to further expand the capabilities of this versatile linker technology.

References

- The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide. (n.d.). BenchChem.

- The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to m-PEG16-alcohol and Shorter Chain Alternatives. (n.d.). BenchChem.

- The Balancing Act: How PEG Linker Length Dictates Efficacy in Drug Delivery Systems. (n.d.). BenchChem.

- Overview of PEG Linkers. (n.d.). ChemPep.

- PEG Linkers & Their Applications. (2022). Biopharma PEG.

- Application Notes and Protocols: A Step-by-Step Guide for Solid-Phase Peptide Synthesis Utilizing Fmoc-PEG5-NHS Ester. (n.d.). BenchChem.

- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (n.d.). Ingenieria Analitica Sl.

- High performance liquid chromatography (HPLC) Technique. (n.d.). BOC Sciences.

- Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023). NIH.

- Application Notes and Protocols for Bioconjugation with Fmoc-N-methyl-PEG3-linker. (n.d.). BenchChem.

- Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. (2012). Semantic Scholar.

- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.

- Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. (2009). PubMed.

- Monodispersed and Polydispersed PEG. (2018). BroadPharm.

- The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide. (n.d.). BenchChem.

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (n.d.). MDPI.

- Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks.

- Overview of Polyethylene Glycol (PEG). (n.d.). Creative Diagnostics.

- The Strategic Integration of PEG12 Spacers in Fmoc Linkers: An In-depth Technical Guide. (n.d.). BenchChem.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Fmoc PEG, PEG reagent, PEG linker. (n.d.). BroadPharm.

- Fmoc-NH-PEG2-COOH, 872679-70-4. (n.d.). Biopharma PEG.

- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.

- Fmoc-PEG Linkers and PEGylation Reagents. (2019). Aapptec Peptides.

- Fmoc-N-PEG-CH2COOH (MW 3400). (n.d.). MedchemExpress.com.

- A Technical Guide to the Physicochemical Properties of PEG12 Linkers. (n.d.). BenchChem.

- Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA.

- Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. (n.d.). AxisPharm.

- Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025). PurePEG.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Biomatik.

- Methods and protocols of modern solid phase Peptide synthesis. (2006). PubMed.

- Fmoc-NH-PEG1-CH2COOH, 260367-12-2. (n.d.). BroadPharm.

- Fmoc-Protected PEG Linkers: Enhancing Solubility for Drug Delivery. (2025). BOC Sciences.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm.

- Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). BroadPharm.

- ¹H-NMR spectra of mPEG-PEG, PEG-Phe-Fmoc, BMPS-Phe-PEG-Chol, and... (n.d.). ResearchGate.

- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Publications.

- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Publications.

- GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek.

- General Technical Information – Creative PEGWorks® Linear PEG Products. (n.d.). Creative PEGWorks.

- PEG LinkER. (n.d.). Alfa Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 4. Fmoc-NH-PEG2-COOH, 872679-70-4 - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. chimia.ch [chimia.ch]

- 14. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. benchchem.com [benchchem.com]

- 17. purepeg.com [purepeg.com]

- 18. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. total-synthesis.com [total-synthesis.com]

- 21. peptide.com [peptide.com]

- 23. ingenieria-analitica.com [ingenieria-analitica.com]

- 24. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 29. benchchem.com [benchchem.com]

- 30. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 31. chem.uci.edu [chem.uci.edu]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Role of the Fmoc Protecting Group

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has ascended to a position of dominance, underpinning the most widely adopted methodology for solid-phase peptide synthesis (SPPS).[1][2] This guide offers an in-depth exploration of the Fmoc protecting group, moving beyond a mere recitation of protocols to provide a deep understanding of the chemical principles, strategic considerations, and practical applications that make Fmoc-based chemistry the cornerstone of modern peptide synthesis.

The Chemical Foundation: Understanding the Fmoc Group's Utility

The efficacy of the Fmoc group in peptide synthesis is rooted in its unique chemical architecture and reactivity. Structurally, it comprises a fluorenyl ring system linked to the α-amino group of an amino acid via a methoxycarbonyl bridge.[1][3] This design imparts a critical property: lability under mild basic conditions, a stark contrast to the harsh acidic environment required for the removal of the older tert-butyloxycarbonyl (Boc) protecting group.[1][]

This fundamental difference is the lynchpin of the Fmoc/tBu orthogonal protection strategy.[1][5] In this elegant approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are shielded by acid-labile groups, such as the tert-butyl (tBu) group.[5][6] This orthogonality is crucial, as it permits the selective deprotection of the α-amino group at each step of peptide elongation without disturbing the side-chain protecting groups, which are only removed at the final cleavage stage.[5][7]

Mechanism of Fmoc Protection

The introduction of the Fmoc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][3] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.[8]

The Key Step: Mechanism of Fmoc Deprotection

The selective removal of the Fmoc group is the engine of the SPPS cycle. This is accomplished by treating the peptide-resin with a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The deprotection mechanism is a fascinating example of a base-catalyzed β-elimination reaction:[2][9]

-

Proton Abstraction: The secondary amine, piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[6][9]

-

β-Elimination: This proton abstraction generates a stabilized carbanion. The unstable intermediate then rapidly undergoes elimination, leading to the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[5][9]

-

Scavenging of Dibenzofulvene: The liberated DBF would readily and irreversibly react with the newly deprotected peptide amine if left unchecked.[10] The excess piperidine in the reaction mixture plays a crucial secondary role by acting as a scavenger, trapping the DBF to form a stable adduct that is easily washed away.[3][7][10]

This entire process is typically rapid, often completed within minutes.[8] A significant advantage of the Fmoc group is that the dibenzofulvene-piperidine adduct is a strong chromophore, absorbing UV light around 300 nm.[3][5] This property allows for the real-time monitoring of the deprotection step, providing a valuable in-process control to ensure the reaction has gone to completion before proceeding to the next coupling step.[3][5][]

The Fmoc-SPPS Workflow: A Cyclical Process of Peptide Elongation

Fmoc-based solid-phase peptide synthesis is a cyclical process that builds the peptide chain one amino acid at a time while it is anchored to an insoluble resin support.[12][13] This solid-phase approach is a cornerstone of the method's success, as it allows for the use of excess reagents to drive reactions to completion and simplifies the purification process by enabling the removal of soluble reagents and byproducts through simple filtration and washing.[2][14]

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Key Stages of the Fmoc-SPPS Cycle:

-

Resin Selection and Preparation: The synthesis begins with the selection of an appropriate solid support (resin). The choice of resin is dictated by the desired C-terminal functionality of the peptide.[2] For instance, Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed to generate peptide amides.[2][15] Before use, the resin must be swelled in a suitable solvent, such as DMF or dichloromethane (DCM), to ensure the reactive sites within the polymer matrix are accessible.[2][15]

-

First Amino Acid Attachment (Loading): The C-terminal amino acid of the target peptide is covalently attached to the resin.[10]

-

Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed as described previously, exposing a free primary amine.[2]

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine of the growing peptide chain, forming a new peptide bond.[12] This crucial step requires a coupling reagent to activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack.[2]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[2][6]

This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence has been assembled.[12][15]

A Deeper Dive into the Chemistry: Reagents and Protocols

The success of Fmoc-SPPS is highly dependent on the judicious selection of reagents and the precise execution of protocols.

Coupling Reagents: The Drivers of Peptide Bond Formation

The formation of the amide bond between two amino acids is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. A wide array of coupling reagents has been developed for this purpose, each with its own mechanism, advantages, and potential drawbacks.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Considerations |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly efficient, especially for difficult couplings. Higher cost.[16] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A widely used and effective coupling reagent.[16] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar to HATU in efficiency, often with better solubility.[16] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | A stable and efficient reagent with a low propensity for racemization.[16] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | A cost-effective option for routine synthesis.[16][17] |

| DIC/OxymaPure | Carbodiimide/Additive | 30-120 minutes | >98 | Very Low | An excellent, safer alternative to HOBt with reduced side reactions.[18] |

Data compiled from various scientific sources and supplier technical data.[16][18]

Aminium/Uronium salts like HATU, HBTU, and HCTU are highly reactive and provide rapid and efficient coupling, making them ideal for sterically hindered amino acids or "difficult" sequences prone to aggregation.[16] Phosphonium salts such as PyBOP also offer high reactivity and are known for their low racemization potential.[16] Carbodiimides , particularly Diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or Ethyl Cyano(hydroxyimino)acetate (OxymaPure), provide a cost-effective and reliable method for peptide bond formation.[16][18] The use of additives is critical to suppress side reactions and minimize racemization.[19]

Experimental Protocols: A Self-Validating System

The following protocols represent standardized, field-proven methodologies for key steps in manual Fmoc-SPPS.

-

Place the desired amount of resin in a suitable reaction vessel.

-

Add DMF (approximately 10-15 mL per gram of resin).

-

Agitate the resin slurry for at least 30 minutes at room temperature to ensure complete swelling.

-

Drain the solvent by filtration.

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled peptide-resin (approximately 10 mL per gram of resin).[20]

-

Agitate the mixture for 3-5 minutes at room temperature.[19][20]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[19][20]

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[20]

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.[16]

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and allow it to pre-activate for 1-2 minutes.[16]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[12]

-

Optional but recommended: Perform a qualitative test (e.g., the Kaiser test) to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2][21]

-

Drain the coupling solution and wash the resin thoroughly with DMF and then DCM.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 12. One moment, please... [peptideport.com]

- 13. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. benchchem.com [benchchem.com]

- 17. bachem.com [bachem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. chempep.com [chempep.com]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid (CAS 613245-91-3)

Abstract

This technical guide provides an in-depth exploration of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a discrete polyethylene glycol (dPEG®) linker pivotal in modern biopharmaceutical research. We will dissect its core physicochemical properties and elucidate its functional significance as a heterobifunctional linker. This guide offers detailed, field-proven protocols for its application in two transformative areas: advanced bioconjugation for modifying therapeutic proteins and peptides, and the rational design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Emphasis is placed on the causality behind experimental choices, self-validating protocol design, and the analytical characterization of the resulting conjugates, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile molecule.

Introduction: The Strategic Value of a Bifunctional PEG Linker

In the landscape of advanced drug development, the precise connection of molecular components is paramount. N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, hereafter referred to as Fmoc-NH-PEG2-succinamic acid, has emerged as a critical tool for this purpose. It is a heterobifunctional linker, meaning it possesses two distinct reactive termini—a carboxylic acid and a base-labile Fmoc-protected amine—separated by a hydrophilic diethylene glycol (PEG2) spacer.

This unique architecture offers several strategic advantages:

-

Enhanced Solubility and Biocompatibility: The hydrophilic PEG backbone can significantly improve the aqueous solubility of hydrophobic molecules, mitigating aggregation issues and improving the overall pharmacokinetic profile of the final conjugate.[1][2]

-

Controlled, Sequential Conjugation: The orthogonal nature of the Fmoc-protected amine and the carboxylic acid allows for a controlled, stepwise conjugation strategy. This is fundamental in complex syntheses, such as in PROTACs, where an E3 ligase ligand and a target protein ligand must be attached in a specific sequence.[3]

-

Precise Spacing: As a discrete PEG (dPEG®) linker, it has a defined molecular weight and length. This homogeneity is crucial for creating well-defined bioconjugates with consistent properties, a significant advantage over traditional, polydisperse PEG linkers.[4]

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, potentially reducing its immunogenicity.[5]

This guide will provide the technical foundation and practical methodologies to effectively utilize this linker's full potential.

Core Physicochemical and Handling Properties

A thorough understanding of the linker's properties is the bedrock of successful application.

| Property | Value | Source |

| CAS Number | 613245-91-3 | [PubChem][6] |

| Molecular Formula | C₂₅H₃₀N₂O₇ | [PubChem][6] |

| Molecular Weight | 470.51 g/mol | [PubChem][6] |

| IUPAC Name | 4-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | [PubChem][6] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | Inferred |

| Storage Conditions | Store at -20°C for long-term stability. Keep in a dry environment and protect from light. | General Vendor |

Handling and Safety:

-

Always handle the compound in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Application in Bioconjugation: Modifying Proteins and Peptides

The most direct application of Fmoc-NH-PEG2-succinamic acid is the PEGylation of biomolecules containing primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This process involves activating the linker's carboxylic acid to form a reactive ester, which then couples with the amine on the biomolecule to form a stable amide bond.

Mechanism of Action: Amide Bond Formation

The core reaction is a two-stage process. First, the carboxylic acid is activated, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like NHS (N-Hydroxysuccinimide) to form a more stable, amine-reactive NHS ester. This intermediate is then introduced to the protein, where a nucleophilic primary amine attacks the carbonyl carbon of the ester, displacing the NHS leaving group and forming a stable amide bond.

Caption: Workflow for protein conjugation and subsequent Fmoc deprotection.

Detailed Experimental Protocol: Antibody PEGylation

This protocol provides a self-validating system for conjugating the linker to a monoclonal antibody (mAb).

Part A: Activation of Carboxylic Acid and Conjugation to mAb

-

Materials:

-

Monoclonal antibody (mAb) at 2-5 mg/mL in phosphate-buffered saline (PBS).

-

Fmoc-NH-PEG2-succinamic acid.

-

Anhydrous, amine-free Dimethylformamide (DMF).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-Hydroxysulfosuccinimide).

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with Conjugation Buffer.

-

-

Procedure:

-

Reagent Preparation: Prepare a 100 mM stock solution of Fmoc-NH-PEG2-succinamic acid in anhydrous DMF. Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMF immediately before use.

-

Antibody Preparation: Exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris). Adjust the concentration to 2-5 mg/mL.

-

Activation: In a microcentrifuge tube, combine a 1.2-fold molar excess of both EDC and Sulfo-NHS stock solutions over the desired molar excess of the linker. Add the Fmoc-NH-PEG2-succinamic acid stock solution to achieve a 10- to 20-fold molar excess relative to the antibody. Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.

-

Conjugation: Add the activated linker solution to the antibody solution. The final concentration of DMF should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes.

-

Purification: Purify the Fmoc-PEG-mAb conjugate by SEC to remove unreacted linker and byproducts. Monitor the elution profile at 280 nm.

-

Part B: Fmoc Group Deprotection (Optional)

-

Materials:

-

Purified Fmoc-PEG-mAb conjugate.

-

20% (v/v) Piperidine in DMF.

-

SEC column equilibrated with the desired final buffer.

-

-

Procedure:

-

Solvent Exchange: If necessary, concentrate the purified conjugate and resuspend in a minimal amount of DMF.

-

Deprotection: Add the 20% piperidine solution and incubate for 30 minutes at room temperature.

-

Purification: Immediately purify the deprotected H₂N-PEG-mAb conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce targeted protein degradation by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase. The linker is a critical component, and Fmoc-NH-PEG2-succinamic acid is ideally suited for the modular, sequential synthesis of these complex molecules.[1][3]

Conceptual Workflow for PROTAC Synthesis

The synthesis typically involves a two-step coupling process. First, the carboxylic acid of the linker is coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide). After purification, the Fmoc group is removed to expose the terminal amine. This amine is then coupled to a carboxylic acid-functionalized ligand for the POI. This stepwise approach ensures precise control over the final PROTAC structure.

Caption: General workflow for the two-step synthesis of a PROTAC.

Detailed Experimental Protocol: Representative PROTAC Synthesis

This protocol outlines a solution-phase synthesis. Solid-phase synthesis is also a common and powerful alternative.[3][7]

Part A: Coupling of E3 Ligase Ligand to Linker

-

Materials:

-

Amine-functionalized E3 Ligase Ligand (e.g., 4-aminopomalidomide) (1.0 eq).

-

Fmoc-NH-PEG2-succinamic acid (1.1 eq).

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

-

Anhydrous DMF.

-

Standard workup and purification supplies (Ethyl Acetate, brine, Na₂SO₄, silica gel or preparative HPLC).

-

-

Procedure:

-

Reaction Setup: Dissolve the amine-functionalized E3 ligase ligand and Fmoc-NH-PEG2-succinamic acid in anhydrous DMF under a nitrogen atmosphere.

-

Activation/Coupling: Add DIPEA to the solution and stir for 5 minutes at room temperature. In a separate vial, dissolve HATU in a small amount of DMF and add it dropwise to the main reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting Fmoc-NH-PEG2-E3-Ligand conjugate by flash chromatography or preparative HPLC.

-

Part B: Fmoc Deprotection and POI Ligand Coupling

-

Materials:

-

Purified Fmoc-NH-PEG2-E3-Ligand conjugate (1.0 eq).

-

20% Piperidine in DMF.

-

Carboxylic acid-functionalized POI Ligand (1.1 eq).

-

HATU (1.2 eq), DIPEA (3.0 eq).

-

Anhydrous DMF, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

-

-

Procedure:

-

Fmoc Deprotection: Dissolve the purified intermediate from Part A in DMF. Add 20% piperidine and stir at room temperature for 30 minutes. Concentrate the mixture under reduced pressure to remove piperidine and byproducts. The crude amine is often used directly.

-

Second Coupling: Dissolve the crude amine intermediate and the POI Ligand-COOH in anhydrous DMF.

-

Activation/Coupling: Follow steps 2-4 from Part A to perform the second amide coupling.

-

Final Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). Lyophilize the pure fractions to yield the final product.

-

Analytical Characterization

Rigorous characterization is essential to validate the successful synthesis and purity of the final conjugate.

| Technique | Purpose |

| Mass Spectrometry (MS) | Primary Validation Tool. Confirms the identity of the final product. For proteins, MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate and calculate the degree of PEGylation (number of linkers per protein). For PROTACs, high-resolution MS (e.g., ESI-QTOF) confirms the exact mass.[4] |

| High-Performance Liquid Chromatography (HPLC) | Purity and Heterogeneity Analysis. Reverse-Phase HPLC (RP-HPLC) is used to assess the purity of PROTACs and small molecule conjugates. Size-Exclusion HPLC (SEC-HPLC) is used to separate PEGylated proteins from unconjugated protein and free linker, and to detect aggregation. |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation (for PROTACs). ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final PROTAC molecule, ensuring that all components (POI ligand, linker, E3 ligand) are present and correctly linked. |

| Western Blot | Functional Validation (for PROTACs). This is the ultimate functional test for a PROTAC. Cells are treated with the synthesized PROTAC, and a Western blot is performed to measure the reduction in the level of the target protein, confirming successful degradation.[1] |

Conclusion

N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is a high-utility, enabling tool for researchers in drug discovery and chemical biology. Its defined structure, hydrophilicity, and orthogonal protecting groups provide a robust platform for the controlled synthesis of complex bioconjugates and PROTACs. The detailed protocols and conceptual frameworks provided in this guide are designed to empower scientists to move from theoretical design to practical application with confidence, accelerating the development of next-generation therapeutics. The key to success lies in the methodical application of these synthetic steps, coupled with rigorous analytical characterization to validate each stage of the process.

References

-

Saha, A., & Shah, D. K. (2017). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Pharmaceutical Sciences, 106(9), 2235-2248. [Link]

-

Demizu, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(8), e202200131. [Link]

- Gabizon, A., et al. (2003). The role of tumor necrosis factor-alpha in the host response to cancer. Annals of Oncology, 14(6), 823-834.

-

Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 708732. [Link]

-

PubChem. (n.d.). N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Hydrophilic Advantage: An In-depth Technical Guide to the Fmoc-8-amino-3,6-dioxa-octyl Linker

Introduction: Navigating the Challenges of Peptide and Bioconjugate Development

In the landscape of modern therapeutics, peptides, and bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) represent a frontier of precision medicine.[1] However, the very nature of these complex molecules often presents significant challenges in their development, particularly concerning solubility and aggregation.[2] Hydrophobic peptide sequences or cytotoxic payloads can lead to poor solubility in aqueous media, complicating synthesis, purification, and formulation.[3] This guide provides a deep dive into a key enabling technology that addresses these challenges: the Fmoc-8-amino-3,6-dioxa-octyl (AEEA) linker. We will explore the physicochemical principles behind its hydrophilicity and provide practical guidance for its application.

The Molecular Architecture of Hydrophilicity: A Closer Look at the Fmoc-AEEA Linker

The Fmoc-8-amino-3,6-dioxa-octanoic acid linker, also known as Fmoc-AEEA or Fmoc-NH-PEG2-CH2COOH, is a heterobifunctional spacer featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid.[4][5] Its defining characteristic is the short polyethylene glycol (PEG) chain, which consists of two repeating ethylene oxide units.[6] This structure is the cornerstone of its hydrophilic nature.

The ether oxygen atoms within the PEG backbone are capable of forming hydrogen bonds with water molecules, creating a hydration shell around the linker.[3] This microscopic "cloak" of water effectively increases the hydrodynamic radius of the molecule it is attached to, enhancing its overall solubility and stability in aqueous environments.[7]

Caption: Workflow illustrating the integration of the Fmoc-AEEA linker in SPPS.

Enhancing Drug Delivery: The Role of the AEEA Linker in ADCs and PROTACs

The utility of the Fmoc-AEEA linker extends beyond peptide synthesis into the realm of complex bioconjugates. In antibody-drug conjugates (ADCs) and PROTACs, the linker plays a critical role in the overall performance of the therapeutic. [5][8]Many potent cytotoxic drugs used in ADCs are highly hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetics. [7] By incorporating a hydrophilic linker like AEEA, the overall hydrophilicity of the ADC is increased, which can lead to:

-

Improved Solubility and Stability: Prevents aggregation of the ADC, which is crucial for intravenous administration and stability in circulation. [3]* Enhanced Pharmacokinetics: The hydration shell created by the PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life. [7]* Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, hydrophilic linkers can enable the attachment of a higher number of drug molecules to an antibody, potentially leading to enhanced potency. [7] Similarly, in PROTACs, which are larger, often "beyond Rule of 5" molecules, the linker's properties are critical for maintaining solubility and facilitating the formation of the ternary complex between the target protein and the E3 ligase.

Quantitative Data: The Hydrophilic Impact

While direct comparative data for the Fmoc-AEEA linker is often embedded within broader studies, the general principles of PEGylation provide a clear indication of its impact. The following table summarizes the expected effects of incorporating short PEG linkers on key biophysical and pharmacokinetic parameters.

| Parameter | Without AEEA Linker | With AEEA Linker | Rationale & References |

| Aqueous Solubility | Low (for hydrophobic peptides/payloads) | High | The ethylene glycol units form hydrogen bonds with water, increasing solubility. [3][4] |

| Peptide Aggregation | High | Low | The hydrophilic chain disrupts intermolecular hydrophobic interactions. [9] |

| Plasma Clearance | Higher | Lower | The increased hydrodynamic radius reduces renal filtration. [7][10] |

| Plasma Half-life | Shorter | Longer | A direct consequence of reduced clearance. [10] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of Fmoc-8-amino-3,6-dioxaoctanoic acid

This protocol outlines the manual coupling of the Fmoc-AEEA linker onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine

-

Fmoc-8-amino-3,6-dioxaoctanoic acid

-

Coupling reagent (e.g., HATU, HBTU) [11]* Base (e.g., N,N-Diisopropylethylamine - DIPEA) [11]* N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times). [12]3. Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates the resin is ready for coupling.

-

Activation of Fmoc-AEEA: In a separate vial, dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a hindered base (e.g., DIPEA, 6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes. [13]5. Coupling Reaction: Add the activated Fmoc-AEEA solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the reaction. A negative test (colorless or yellowish beads) indicates the coupling is complete. If the test is positive, the coupling can be extended or repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).

-

Chain Elongation: The resin is now ready for the deprotection of the newly coupled Fmoc-AEEA and the addition of the next amino acid in the sequence.

Caption: Decision workflow for the coupling of Fmoc-AEEA in SPPS.

Conclusion: A Versatile Tool for Advancing Peptide and Bioconjugate Therapeutics

The Fmoc-8-amino-3,6-dioxa-octyl linker is more than just a spacer; it is a powerful tool for modulating the physicochemical properties of complex molecules. Its inherent hydrophilicity provides a robust solution to the persistent challenges of poor solubility and aggregation in peptide synthesis and drug conjugate development. By understanding the molecular principles behind its function and employing sound experimental protocols, researchers can leverage the AEEA linker to improve the quality, efficacy, and developability of next-generation therapeutics.

References

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Pasut, G., & Veronese, F. M. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-560. Retrieved from [Link]

-

Malmsten, M. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(3), 859-871. Retrieved from [Link]

Sources

- 1. mesalabs.com [mesalabs.com]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purepeg.com [purepeg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 [chemicalbook.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. One moment, please... [peptideport.com]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. benchchem.com [benchchem.com]

The Strategic Role of Short PEG Spacers in Solid-Phase Peptide Synthesis (SPPS)

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis through Intelligent Linker Design

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. However, challenges such as peptide aggregation, reduced solubility of the growing chain, and steric hindrance can significantly impede synthesis efficiency and final product purity. This guide provides an in-depth exploration of a key enabling technology: the incorporation of short polyethylene glycol (PEG) spacers. We will dissect the fundamental mechanisms by which these flexible, hydrophilic linkers mitigate common SPPS pitfalls, leading to improved synthetic outcomes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.

The Challenge: Aggregation and Steric Hindrance in SPPS

The iterative nature of SPPS, where amino acids are sequentially added to a growing peptide chain anchored to a solid support, is inherently prone to challenges. As the peptide elongates, its physicochemical properties can change dramatically.

-

On-Resin Aggregation: Hydrophobic peptide sequences have a tendency to interact with each other, leading to the formation of secondary structures (e.g., β-sheets) on the resin. This aggregation can mask the N-terminus of the growing peptide chain, preventing efficient coupling of the next amino acid.

-

Steric Hindrance: The close proximity of peptide chains on the resin surface can create a crowded environment. This steric hindrance can physically block the incoming activated amino acid from accessing the reactive N-terminus, resulting in deletion sequences and truncated peptides.

-

Poor Solvation: As the peptide chain grows, its solubility in the organic solvents used for SPPS can decrease. This poor solvation can lead to the collapse of the peptide chain onto the resin, further exacerbating aggregation and steric hindrance issues.

These factors collectively contribute to lower coupling efficiencies, the accumulation of deletion sequences, and ultimately, a more complex and difficult purification process.

The Solution: Introduction of Short PEG Spacers

The incorporation of a short PEG spacer between the resin and the first amino acid, or between the peptide and a conjugated molecule, provides an elegant solution to these challenges. PEG is a hydrophilic and flexible polymer with unique properties that directly counteract the primary failure modes of SPPS.

Mechanism of Action

The benefits of a short PEG spacer are multi-faceted, stemming from its distinct physicochemical properties:

-

Enhanced Solvation: The hydrophilic nature of the PEG chain improves the solvation of the growing peptide chain in the surrounding organic solvents. This "solubilizing effect" helps to keep the peptide chain extended and accessible, preventing its collapse onto the resin.

-

Disruption of Inter-chain Aggregation: The flexible PEG spacer creates a physical distance between the resin matrix and the growing peptide chain, as well as between adjacent peptide chains. This increased spatial separation disrupts the intermolecular hydrogen bonding that leads to the formation of aggregates.

-

Reduced Steric Hindrance: By "lifting" the peptide synthesis away from the potentially crowded resin surface, the PEG spacer creates a more favorable, less sterically hindered environment for the coupling reactions to occur. This leads to more efficient and complete reactions.

The logical relationship between the problem and the PEG spacer solution is visualized in the following diagram:

Caption: Causal relationship between SPPS challenges and the benefits of PEG spacers.

Practical Implementation: A Step-by-Step Protocol

The incorporation of a short PEG spacer is a straightforward modification to a standard SPPS protocol. The most common approach is to use a pre-functionalized resin where the PEG spacer is already attached.

Materials

-

Fmoc-protected amino acids

-

SPPS resin (e.g., Rink Amide MBHA)

-

Fmoc-PEGn-NHS ester (where 'n' is the number of PEG units, typically 2-12)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvents: DMF, DCM

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

Experimental Workflow: Incorporating a PEG Spacer

The following diagram illustrates the key steps in incorporating a PEG spacer onto an amine-functionalized resin before commencing peptide synthesis.

introduction to Fmoc chemistry for peptide synthesis

An In-depth Technical Guide to Fmoc Chemistry for Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis.[1][2] Its ascendancy over the traditional Boc/Benzyl approach is attributed to its milder reaction conditions, amenability to automation, and the broad availability of high-purity Fmoc-protected amino acids.[3][4] This guide provides a comprehensive exploration of the core principles of Fmoc-SPPS, detailed experimental protocols, troubleshooting strategies for common challenges, and an overview of its application in the synthesis of modified peptides. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal technology.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process performed on an insoluble polymeric support, or resin, allowing for the stepwise addition of amino acids to a growing peptide chain.[2][5] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[6] The fundamental principle of this methodology is the "orthogonal" protection strategy, where different classes of protecting groups are removed by distinct chemical mechanisms.[7][8]

The key components of this strategy are:

-

Temporary Nα-Amino Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][9]

-

"Permanent" Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly tert-butyl (tBu) based. These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of the synthesis.[7]

-

Solid Support and Linker: The first amino acid is anchored to an insoluble resin via a linker. The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[10][11]

The synthesis cycle can be visualized as a series of repeated deprotection and coupling steps, followed by a final cleavage and deprotection of the completed peptide from the solid support.

Figure 1: General workflow for one cycle of Fmoc-SPPS.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key stages of manual Fmoc-SPPS. The quantities and volumes are based on a 0.1 mmol synthesis scale.

Protocol 1: Resin Preparation and First Amino Acid Loading

The initial step involves swelling the resin and attaching the first Fmoc-protected amino acid. The choice of resin is critical and depends on the desired C-terminal functionality of the peptide.

-

For a C-terminal carboxylic acid: Wang resin or 2-chlorotrityl chloride resin is commonly used.[12]

-

For a C-terminal amide: Rink Amide resin is the standard choice.[12]

Loading onto 2-Chlorotrityl Chloride Resin:

-

Weigh out the 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a reaction vessel.

-

Swell the resin in dichloromethane (DCM) for at least 30 minutes at room temperature.[12]

-

In a separate vial, dissolve the first Fmoc-amino acid (e.g., 1.5-2 equivalents) in DCM.

-

Add N,N-diisopropylethylamine (DIEA) (3-4 equivalents) to the amino acid solution.

-

Drain the DCM from the swollen resin and add the amino acid/DIEA solution.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any unreacted sites, add a small amount of methanol and agitate for another 15-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM, followed by DMF.[13]

Protocol 2: The SPPS Cycle: Deprotection and Coupling

This cyclical process is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection:

-

To the resin from the previous step, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[3]

-

Agitate the mixture for 3-5 minutes at room temperature.[14]

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[14]

-